molecular formula C18H15NO4 B11506113 2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate

2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B11506113
M. Wt: 309.3 g/mol
InChI Key: XROLBWGKRIBIHX-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1,3-benzoxazole-7-carboxylic acid with 2-acetyl-5-methylphenol under acidic or basic conditions. The reaction may require the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-5-methylfuran
  • 2-Acetyl-5-methylphenol
  • 2-Methyl-1,3-benzoxazole-7-carboxylic acid

Uniqueness

2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(2-acetyl-5-methylphenyl) 2-methyl-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C18H15NO4/c1-10-7-8-13(11(2)20)16(9-10)23-18(21)14-5-4-6-15-17(14)22-12(3)19-15/h4-9H,1-3H3

InChI Key

XROLBWGKRIBIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=C3C(=CC=C2)N=C(O3)C

Origin of Product

United States

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